2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H18F3N3O3S2 and its molecular weight is 457.49. The purity is usually 95%.
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Scientific Research Applications
Structural and Electronic Properties
Compounds with thienopyrimidine cores are of significant interest in materials science and medicinal chemistry due to their electronic and structural properties. For instance, thienopyrimidines exhibit promising applications in nonlinear optics (NLO) due to their electronic distribution and capacity to interact with light. The presence of a trifluoromethoxy phenyl group could further modulate the electronic properties of the molecule, enhancing its NLO characteristics. Studies on similar heterocyclic compounds have demonstrated their potential in optoelectronic devices and as components in photovoltaic cells due to their ability to manipulate light absorption and electron mobility (Hussain et al., 2020).
Enzymatic Activity Modulation
The incorporation of a pyrrolidinyl group into the compound suggests potential interactions with biological molecules, including enzymes. Compounds with similar structures have been studied for their ability to modulate enzymatic activities, which could be useful in designing inhibitors or activators for specific enzymes involved in disease processes. Although specific activities for this compound are not detailed, related research on pyrazolopyrimidinyl derivatives has shown effects on enzymatic reactivity, indicating a potential research avenue for this compound in understanding enzyme mechanisms or developing therapeutic agents (Mohamed Abd & Gawaad Awas, 2008).
Anticancer and Antimicrobial Research
The structural features of this compound, particularly the thienopyrimidin-4(3H)-one core, are consistent with structures that have been explored for their anticancer and antimicrobial activities. Research on thienopyrimidine derivatives has revealed their potential as anticancer agents, with some structures showing activity against various cancer cell lines. This suggests that the compound could be of interest in the development of new anticancer therapeutics, pending further research to determine its efficacy and specificity (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S2/c20-19(21,22)28-13-5-3-12(4-6-13)25-17(27)16-14(7-10-29-16)23-18(25)30-11-15(26)24-8-1-2-9-24/h3-6H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTZPQQAPKXKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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